1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene
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Overview
Description
1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxymethyl group and a 2-methylprop-2-en-1-yloxy group
Preparation Methods
The synthesis of 1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves several steps:
Synthetic Routes: The preparation often starts with the functionalization of a benzene ring, followed by the introduction of the dimethoxymethyl group and the 2-methylprop-2-en-1-yloxy group. Common reagents used in these steps include methanol, formaldehyde, and appropriate catalysts to facilitate the reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors and advanced purification techniques to handle large quantities efficiently.
Chemical Reactions Analysis
1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction, ranging from oxidized derivatives to reduced forms and substituted benzene compounds.
Scientific Research Applications
1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be compared with similar compounds like:
1-(Diethoxymethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzene: This compound has a similar structure but with ethoxy groups instead of methoxy groups, leading to different chemical properties and reactivity.
(2-(Dimethoxymethyl)-1-heptenyl)benzene: Another related compound with a heptenyl group, which alters its physical and chemical characteristics.
Unique Features:
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-(2-methylprop-2-enoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-7-5-11(6-8-12)13(14-3)15-4/h5-8,13H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKUGWDERPEEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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